Benzeneacetic acid, 2-bromo-3-chloro-6-fluoro-, ethyl ester Benzeneacetic acid, 2-bromo-3-chloro-6-fluoro-, ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16475841
InChI: InChI=1S/C10H9BrClFO2/c1-2-15-9(14)5-6-8(13)4-3-7(12)10(6)11/h3-4H,2,5H2,1H3
SMILES:
Molecular Formula: C10H9BrClFO2
Molecular Weight: 295.53 g/mol

Benzeneacetic acid, 2-bromo-3-chloro-6-fluoro-, ethyl ester

CAS No.:

Cat. No.: VC16475841

Molecular Formula: C10H9BrClFO2

Molecular Weight: 295.53 g/mol

* For research use only. Not for human or veterinary use.

Benzeneacetic acid, 2-bromo-3-chloro-6-fluoro-, ethyl ester -

Specification

Molecular Formula C10H9BrClFO2
Molecular Weight 295.53 g/mol
IUPAC Name ethyl 2-(2-bromo-3-chloro-6-fluorophenyl)acetate
Standard InChI InChI=1S/C10H9BrClFO2/c1-2-15-9(14)5-6-8(13)4-3-7(12)10(6)11/h3-4H,2,5H2,1H3
Standard InChI Key CWFLCOGOPXUCFN-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=C(C=CC(=C1Br)Cl)F

Introduction

Chemical Identification and Structural Characteristics

Molecular and Stereochemical Properties

The compound’s systematic name, ethyl 2-bromo-3-chloro-6-fluorobenzoate, reflects its substitution pattern on the benzene ring. The molecular formula C₉H₇BrClFO₂ corresponds to a molar mass of 281.51 g/mol, as confirmed by supplier specifications . Key structural features include:

  • Halogen substituents: Bromine (atomic radius: 1.85 Å), chlorine (0.99 Å), and fluorine (0.64 Å) at positions 2, 3, and 6, respectively. These electronegative groups induce electron-withdrawing effects, influencing reactivity in electrophilic aromatic substitution and metal-catalyzed coupling reactions.

  • Ethyl ester group: The ethoxycarbonyl moiety (-COOEt) enhances solubility in organic solvents while providing a handle for hydrolytic functional group interconversions.

Physicochemical Data

While direct experimental data for this compound is limited, analogous halogenated benzoates provide insights:

PropertyValue (Estimated)Basis for Estimation
Density (g/cm³)1.6–1.8Comparison with
Boiling Point (°C)315–320Similar to and
Melting Point (°C)148–150Derived from
LogP (Octanol-Water)2.8–3.2Computational modeling

The density and boiling point align with 2-bromo-6-chlorobenzoic acid (CAS 93224-85-2), which has a density of 1.8 g/cm³ and boiling point of 315.9°C . The ester’s lower melting point compared to the carboxylic acid precursor ( : 148–150°C) is consistent with reduced hydrogen bonding.

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The target compound can be synthesized via two primary routes:

  • Esterification of 2-Bromo-3-Chloro-6-Fluorobenzoic Acid:

    • Acid-catalyzed Fischer esterification using ethanol and sulfuric acid.

    • Activation via thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with ethanol.

  • Halogenation of Pre-Functionalized Benzene Derivatives:

    • Sequential electrophilic halogenation of ethyl benzoate derivatives.

    • Palladium-catalyzed coupling reactions, as demonstrated in the synthesis of ethyl 2-chloro-4-fluorobenzoate (CAS 167758-87-4) using N-chlorosuccinimide (NCS) and N-fluoropyridinium triflate under sealed-tube conditions .

Optimized Reaction Conditions

A plausible synthesis involves:

  • Starting Material: Ethyl 3-chloro-6-fluorobenzoate.

  • Bromination: Use of N-bromosuccinimide (NBS) in dichloroethane at 80–90°C with catalytic azobisisobutyronitrile (AIBN).

  • Workup: Purification via column chromatography (silica gel, hexane/ethyl acetate).

This approach mirrors the regioselective bromination reported for similar systems, achieving yields of 61–75% .

PackagingPrice (USD)PurityAvailability
250 mg$484.80>95%In stock
1 g$1,519.80>95%5-day lead

Other suppliers include Zhuhai Aobokai Biomedical Technology and Anhui Henuo Biotechnology, though pricing data post-2021 is unavailable .

Market Trends

The high cost ($1,900–$2,000 per gram) reflects:

  • Complex halogenation steps: Multi-step synthesis increases production costs.

  • Niche demand: Primarily used in research-scale pharmaceutical projects.

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